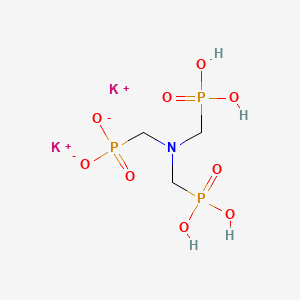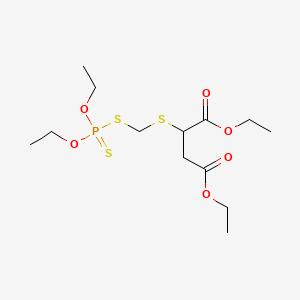
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester typically involves the reaction of butanedioic acid derivatives with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester exerts its effects involves the interaction of its thio and phosphinothioyl groups with target molecules. These interactions can inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the thio and phosphinothioyl groups, making it less reactive.
Phosphinothioyl derivatives: Similar reactivity but different structural properties.
Thioesters: Share the thio group but differ in overall structure and reactivity.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester is unique due to its combination of thio and phosphinothioyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
63233-99-8 |
|---|---|
Fórmula molecular |
C13H25O6PS3 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C13H25O6PS3/c1-5-16-12(14)9-11(13(15)17-6-2)22-10-23-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clave InChI |
QFTYEDWAEHEEFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SCSP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


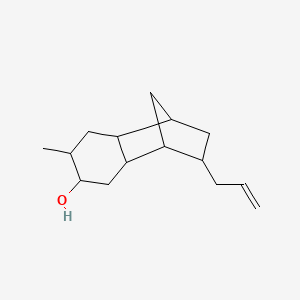
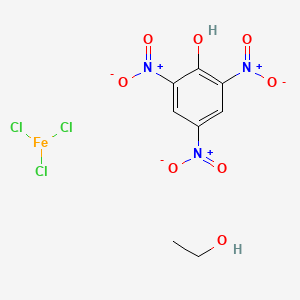
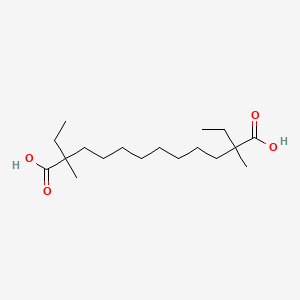
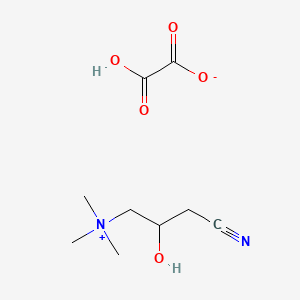
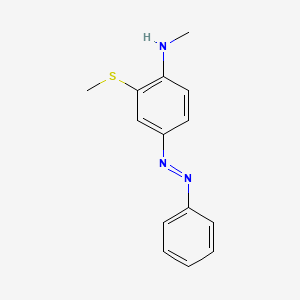



![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)

